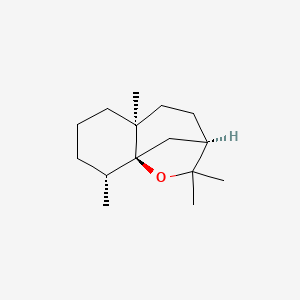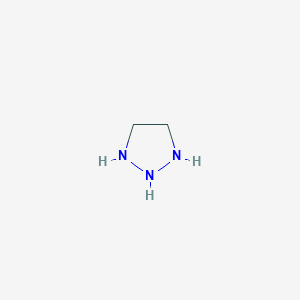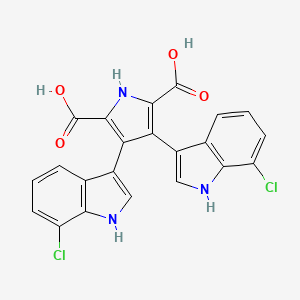
3,4-bis(7-chloro-1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorochromopyrrolic acid is a pyrrole-2,5-dicarboxylic acid having 7-chloroindol-3-yl groups at the 3- and 4-positions. It is a pyrroledicarboxylic acid and a chloroindole. It is a conjugate acid of a dichlorochromopyrrolate.
Aplicaciones Científicas De Investigación
Solid-State Studies
- Research on dichoro-1H-pyrrole-2,5-dicarboxylic acid derivatives, similar in structure to the compound of interest, has shown their ability to form unusual anionic dimers in solid state, indicating potential applications in molecular design and materials science (Camiolo et al., 2002).
Electropolymerization and Conducting Polymers
- Studies on bis(pyrrol-2-yl) arylenes, which are structurally related, have been synthesized and used in electropolymerization. These polymers exhibit low oxidation potentials and high stability, suggesting their use in electrical conducting materials (Sotzing et al., 1996).
Cocrystallization and Material Design
- Flexible dicarboxylic acids have been cocrystallized with bent dipyridines, leading to the creation of organic cocrystalline materials. This indicates potential applications in crystal engineering and design of new materials (Du et al., 2006).
Heterocyclic Compound Synthesis
- There is research on the synthesis of heterocyclic compounds, including those with pyrrole and indole rings, which are key components of the compound . These findings have implications in synthetic chemistry and drug development (Majo & Perumal, 1996).
Antimicrobial Activity
- Schiff bases derived from indole group containing compounds have shown remarkable antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Radhakrishnan et al., 2020).
Metal Complex Formation
- 3,4-Bisarylpyrrole-2,5-dicarboxylic acids have been used to form metal complexes, indicating their potential in the creation of new materials with specific chemical properties (Miller et al., 2009).
Catalytic Applications
- Research on the cyclization of compounds with pyrrol-1-yl carboxylic acids suggests potential applications in catalysis and organic synthesis (Aiello et al., 2010).
Propiedades
Número CAS |
537041-76-2 |
|---|---|
Nombre del producto |
3,4-bis(7-chloro-1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylic acid |
Fórmula molecular |
C22H13Cl2N3O4 |
Peso molecular |
454.3 g/mol |
Nombre IUPAC |
3,4-bis(7-chloro-1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C22H13Cl2N3O4/c23-13-5-1-3-9-11(7-25-17(9)13)15-16(20(22(30)31)27-19(15)21(28)29)12-8-26-18-10(12)4-2-6-14(18)24/h1-8,25-27H,(H,28,29)(H,30,31) |
Clave InChI |
OAMCCJASDLMTOO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C3=C(NC(=C3C4=CNC5=C4C=CC=C5Cl)C(=O)O)C(=O)O |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)NC=C2C3=C(NC(=C3C4=CNC5=C4C=CC=C5Cl)C(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262307.png)

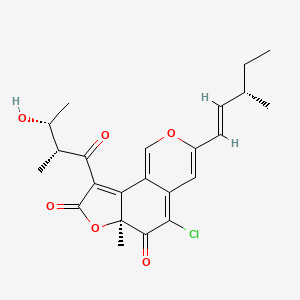
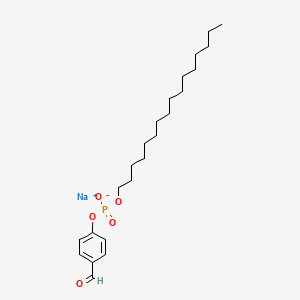

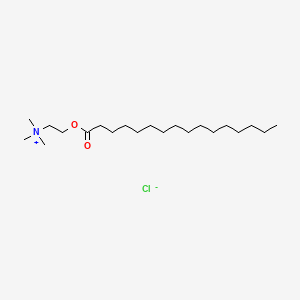
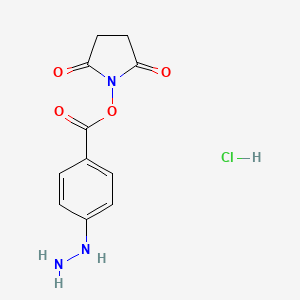
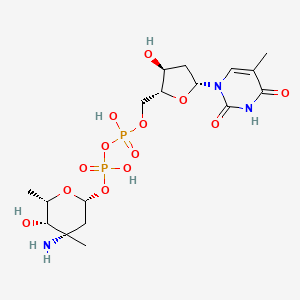
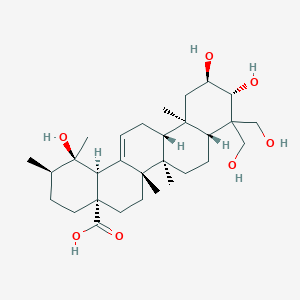
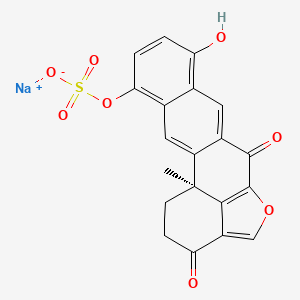
![2-fluoro-N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1262325.png)
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1262326.png)
